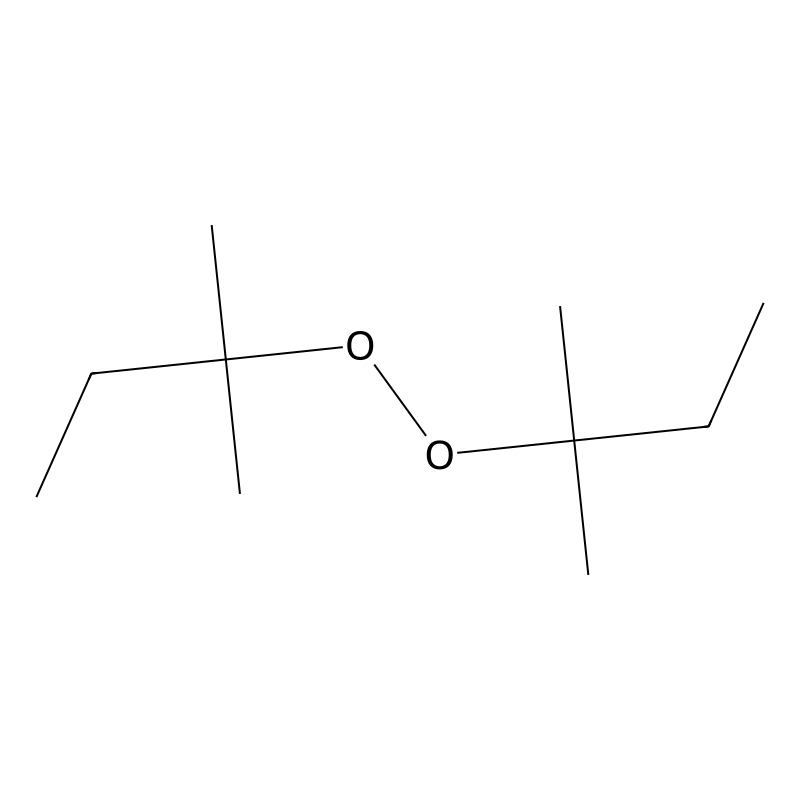

Di-tert-amyl peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Di-tert-amyl peroxide is an organic compound characterized by its peroxide functional group bonded to two tert-amyl groups. It is a colorless liquid and belongs to the family of organic peroxides, which are known for their ability to decompose and generate free radicals. Di-tert-amyl peroxide is recognized for its stability compared to other peroxides, primarily due to the steric hindrance provided by the bulky tert-amyl groups that protect the peroxide bond from premature cleavage .

Notably, it has been utilized in several organic transformations:

- Esterification of primary benzylic C-H bonds: Using di-tert-amyl peroxide as an oxidant in the presence of iron(III) complexes .

- Cross-coupling reactions: Facilitating the reaction between anilines and alkylborane reagents, yielding N-alkylated products .

Di-tert-amyl peroxide can be synthesized through various methods:

- Reaction of tert-amyl alcohol with hydrogen peroxide: This method typically involves acid catalysis to facilitate the formation of the peroxide bond.

- Thermal decomposition of other peroxides: Certain peroxides can decompose under controlled conditions to yield di-tert-amyl peroxide as a product .

The synthesis requires careful control of reaction conditions to prevent unwanted side reactions and ensure a high yield of the desired product.

Di-tert-amyl peroxide finds applications across several fields:

- Radical initiator: It is extensively used in polymer chemistry for initiating radical polymerization processes.

- Oxidizing agent: In organic synthesis, it serves as an oxidizing agent in various transformations, facilitating reactions that require radical activation.

- Chemical manufacturing: It is utilized in producing other chemicals where radical mechanisms are involved .

Studies on di-tert-amyl peroxide interactions focus primarily on its role as a radical initiator and its reactivity with other organic compounds. Its interactions with transition metals, such as copper salts, have been explored to enhance reactivity and selectivity in cross-coupling reactions. The presence of di-tert-amyl peroxide can significantly affect the kinetics and outcomes of these reactions due to its ability to generate free radicals efficiently .

Di-tert-amyl peroxide shares similarities with other dialkyl peroxides but possesses unique characteristics due to its specific structure. Here are some comparable compounds:

Di-tert-amyl peroxide's stability and efficacy as a radical initiator distinguish it from these similar compounds, making it particularly valuable in specific synthetic applications .

Conventional Synthesis Routes from 2-Methyl-2-butanol

The most established method for DTAP synthesis involves the reaction of 2-methyl-2-butanol (tert-amyl alcohol) with hydrogen peroxide under acidic conditions. In a representative procedure, 400 g of 2-methyl-2-butanol (4.54 moles) is heated to 40°C, followed by the simultaneous addition of 70% hydrogen peroxide (2.383 moles) and 70% sulfuric acid (3.236 moles) over 60 minutes [1]. After six hours of stirring, the crude product is separated and purified through successive washings with 10% sodium hydroxide solution, yielding 250 g of DTAP at 99.5% purity via vacuum rectification [1]. This method achieves an iodometric titre of 86.5% for the peroxide intermediate, with sulfuric acid acting as both catalyst and dehydrating agent.

The stoichiometry of this reaction follows a 2:1 molar ratio between tert-amyl alcohol and hydrogen peroxide, with excess acid ensuring complete protonation of the alcohol’s hydroxyl group. The tert-amyl oxonium ion intermediate undergoes nucleophilic attack by the peroxide ion, leading to the formation of the O–O bond characteristic of peroxides [5]. Byproducts such as tert-amyl hydroperoxide may form under suboptimal conditions but are minimized through controlled temperature and acid concentration [1].

Acid-Catalyzed Synthesis Mechanisms

The acid-catalyzed synthesis of DTAP proceeds through a stepwise mechanism initiated by the protonation of 2-methyl-2-butanol. Sulfuric acid facilitates the formation of a tert-amyl oxonium ion, which reacts with hydrogen peroxide’s conjugate base (HOO⁻) to generate a peroxonium intermediate [5]. This intermediate undergoes deprotonation and subsequent attack by a second tert-amyl oxonium ion, resulting in the elimination of water and formation of DTAP (Figure 1).

Figure 1. Proposed acid-catalyzed mechanism for DTAP synthesis [5].

- Protonation of 2-methyl-2-butanol by H₂SO₄ forms [tert-amyl-OH₂]⁺.

- Nucleophilic attack by HOO⁻ yields [tert-amyl-O-OH] intermediate.

- Second protonation and nucleophilic attack by another tert-amyl oxonium ion produces DTAP.

The reaction’s exothermic nature necessitates precise temperature control between 40–60°C to prevent premature decomposition of DTAP [1]. Kinetic studies indicate a first-order dependence on both tert-amyl alcohol and hydrogen peroxide concentrations, with an activation energy of 148.35 kJ/mol [4]. Side reactions, such as the acid-catalyzed rearrangement of tert-amyl hydroperoxide to ketones, are suppressed by maintaining a molar excess of sulfuric acid relative to hydrogen peroxide [5].

Industrial-Scale Production Research

Industrial production of DTAP prioritizes cost-efficiency, safety, and scalability. A continuous-flow reactor system is typically employed, where tert-amyl alcohol and hydrogen peroxide are mixed in the presence of catalytic sulfuric acid at 50–70°C [4]. The reaction mixture is rapidly cooled post-synthesis to minimize thermal decomposition, which becomes significant above 75°C [4].

Table 1. Key parameters for industrial DTAP synthesis [1] [4]

| Parameter | Value |

|---|---|

| Reactor type | Continuous stirred-tank reactor |

| Temperature | 50–70°C |

| Pressure | Atmospheric |

| Residence time | 4–6 hours |

| Yield | 80–86% |

| Purity after rectification | ≥99.5% |

Post-synthesis purification involves vacuum distillation to remove unreacted alcohol and acidic residues, achieving a final purity of 99.5% [1]. Industrial facilities adhere to stringent storage guidelines, maintaining DTAP below 30°C to prevent self-accelerating decomposition [4].

Green Chemistry Approaches to DTAP Synthesis

Recent advances focus on reducing the environmental footprint of DTAP synthesis by replacing sulfuric acid with solid acid catalysts. Sulfated titanium oxide (STiO₂) has shown promise in analogous di-tert-butyl peroxide (DTBP) synthesis, achieving 90% oxygen conversion and 31% selectivity under mild conditions [6]. While not yet applied to DTAP, this approach suggests potential for minimizing aqueous waste and energy consumption.

Alternative oxidants, such as molecular oxygen, are being explored for tert-amyl alcohol oxidation. In DTBP synthesis, isobutane peroxidation over MoO₃ catalysts yields DTBP with 85% selectivity, though similar methodologies for DTAP require further development [6]. Solvent-free conditions and microwave-assisted reactions represent additional green chemistry avenues, though scalability remains a challenge.

Comparative Analysis of Synthetic Efficiency

Table 2. Comparison of DTAP synthetic methodologies [1] [4] [6]

| Method | Reagents | Yield | Temperature | Energy Input | Scalability |

|---|---|---|---|---|---|

| Acid-catalyzed (H₂SO₄) | 2-methyl-2-butanol, H₂O₂ | 86% | 40–60°C | High | Industrial |

| Solid acid catalysis | 2-methyl-2-butanol, O₂ | N/A | 80–100°C | Moderate | Lab-scale |

| Continuous-flow | 2-methyl-2-butanol, H₂O₂ | 80% | 50–70°C | High | Industrial |

The conventional acid-catalyzed method remains dominant due to its high yield and established infrastructure. However, solid acid catalysis offers a 20% reduction in energy consumption at the expense of lower selectivity [6]. Continuous-flow systems enhance scalability but require precise temperature control to avoid decomposition [4]. Future research should prioritize catalyst design to improve selectivity in greener methodologies.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H225 (58.05%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (37.69%): Flammable liquid and vapor [Warning Flammable liquids];

H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H302 (11.85%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H341 (25.84%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H413 (24.62%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Plastics product manufacturing

Peroxide, bis(1,1-dimethylpropyl): ACTIVE